molecular formula C23H22N2O3 B3477167 N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide

N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide

Cat. No.: B3477167
M. Wt: 374.4 g/mol
InChI Key: LIAJHSFBYYKSKO-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzyl group, a methylanilino group, and an oxoethoxy linkage, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods

Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes like glucokinase, enhancing their catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide is unique due to its specific structural features, such as the methylanilino group and oxoethoxy linkage, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-17-7-11-20(12-8-17)25-22(26)16-28-21-13-9-19(10-14-21)23(27)24-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAJHSFBYYKSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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